molecular formula C18H16F2N2O3S B2743757 2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903300-47-0

2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2743757
CAS No.: 903300-47-0
M. Wt: 378.39
InChI Key: QRBFNSXTGNIREL-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide” is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .


Molecular Structure Analysis

The molecular structure of this compound involves a complex configuration that enhances the intramolecular charge transfer characteristics of the excited states . This allows for a reduction in the optical bandgap, making it useful in applications such as organic solar cells .


Chemical Reactions Analysis

This compound can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .

Scientific Research Applications

Therapeutic Applications in Disease Treatment

One study discusses the use of closely related phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. Although not directly mentioning the specified compound, it underscores the utility of similar structures in medical research, hinting at the potential therapeutic applications of the compound (Norman, 2014).

Anticancer Research

Research has focused on derivatives of benzenesulfonamide for their anticancer properties. For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated significant anticancer activity against various human tumor cell lines, with specific compounds showing potent efficacy. These studies elaborate on the molecular structure and apoptosis-inducing capabilities of these compounds, which can guide future research on the compound (Żołnowska et al., 2018).

Antimicrobial Activity

Compounds incorporating the quinoline structure, similar to the specified compound, have been synthesized and tested for antimicrobial properties. These studies highlight the effectiveness of quinoline-sulfonamide derivatives against Gram-positive bacteria, showcasing the broad utility of such compounds in developing new antimicrobial agents (No author, 2019).

Material Science and Chemical Analysis

The utility of benzenesulfonamide derivatives extends into material science and analytical chemistry, with studies exploring their role in synthesizing novel compounds and analyzing their structural properties through mass spectrometry. This research underscores the compound's relevance in developing new materials and analytical methods (Chen Bin, 2015).

Mechanism of Action

The mechanism of action of this compound is primarily based on its strong electron-withdrawing properties and its ability to undergo reactions such as the Knoevenagel condensation reaction . This allows it to participate in charge transfer processes, making it useful in applications like organic photovoltaics .

Future Directions

The use of this compound in the fabrication of efficient near-infrared organic solar cells (OSCs) suggests potential for further improvement in the power conversion efficiencies (PCE) of OSCs . The design and application of similar materials have substantial potential to further improve the PCE of OSCs .

Properties

IUPAC Name

2,5-difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)26(24,25)21-14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBFNSXTGNIREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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